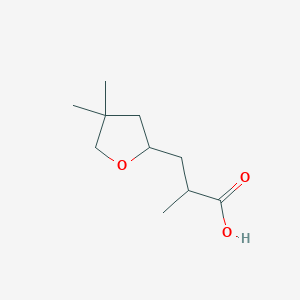

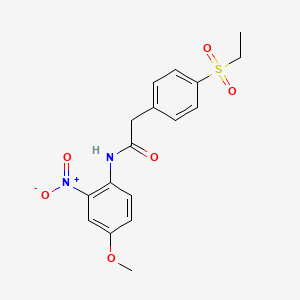

![molecular formula C17H14ClN3O2S B2918639 5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-31-3](/img/structure/B2918639.png)

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as CTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB is a thiadiazole derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Potential Applications : Novel compounds, including those with thiadiazole moieties, have been synthesized and investigated for their biological activities, particularly as anti-inflammatory, analgesic, and antimicrobial agents. For instance, derivatives of thiadiazole have been explored for their cyclooxygenase inhibition, showcasing significant anti-inflammatory and analgesic activities (A. Abu‐Hashem et al., 2020). Similarly, another study focused on the synthesis of formazans from a Mannich base of thiadiazole derivatives, highlighting their antimicrobial properties (P. Sah et al., 2014).

Nematocidal and Anticancer Applications

Nematocidal Activity : Research on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control (Dan Liu et al., 2022).

Anticancer Potential : The exploration of thiadiazole derivatives in cancer research has yielded promising results, with certain compounds exhibiting significant anticancer activities. For example, a study on Schiff’s bases containing thiadiazole and benzamide groups revealed potent anticancer efficacy against a variety of human cancer cell lines (S. Tiwari et al., 2017).

Photodynamic Therapy and Fluorescence Properties

Photodynamic Therapy : The incorporation of thiadiazole units into zinc phthalocyanine compounds has been investigated for their high singlet oxygen quantum yield and potential application in photodynamic therapy, a treatment modality for cancer (M. Pişkin et al., 2020).

Fluorescence Studies : The synthesis of nitrogen heterocyclic aromatic halides, including thiadiazole derivatives, has been explored, revealing interesting fluorescence properties that could have applications in materials science and biological imaging (Juan Li et al., 2017).

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .

Mode of Action

This action leads to the depolarization of the beta cells in the pancreas, triggering the release of insulin .

Biochemical Pathways

The compound, being an intermediate in the synthesis of glyburide, is likely involved in the biochemical pathways related to insulin release and glucose regulation . Glyburide acts on the ATP-sensitive potassium channels in the pancreatic beta cells, leading to their closure. This results in cell depolarization and subsequent insulin release, which plays a crucial role in the regulation of blood glucose levels .

Pharmacokinetics

Glyburide is known to be well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The bioavailability of the compound could be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

As an intermediate in the synthesis of glyburide, it might contribute to the effects of glyburide, which include the stimulation of insulin release from the pancreatic beta cells and the reduction of blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and efficacy .

properties

IUPAC Name |

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-10-5-3-4-6-12(10)16-20-21-17(24-16)19-15(22)13-9-11(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDXHWBUGWPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

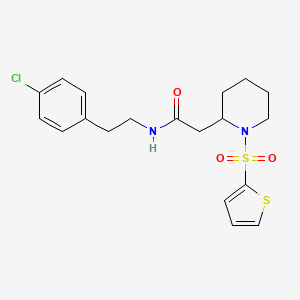

![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)

![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)

![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)

![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)

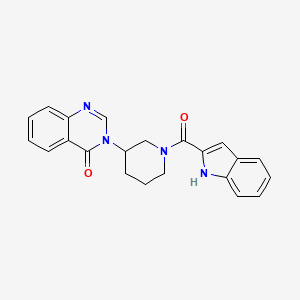

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)

![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)